
2-Chloroethyl isocyanate
Overview
Description
2-Chloroethyl isocyanate (CAS 1943-83-5) is a reactive organochlorine compound with the molecular formula C₃H₄ClNO and a molecular weight of 105.52 g/mol. It exists as a colorless to yellow liquid with a boiling point of 56°C and a density of 1.237 g/mL . This compound is highly electrophilic due to the electron-withdrawing chlorine atom adjacent to the isocyanate group (–N=C=O), making it a potent alkylating and carbamoylating agent.
This compound is primarily used in pharmaceutical synthesis, particularly as a precursor for anticancer nitrosoureas like carmustine (BCNU) . It is also a decomposition product of such drugs, contributing to their biological activity by inhibiting DNA repair enzymes (e.g., ligase) and enhancing cytotoxicity . Its reactivity with nucleophiles, such as amines and hydroxyl groups, facilitates its role in forming ureido and carbamate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl isocyanate can be synthesized through the reaction of 2-chloroethylamine hydrochloride with phosgene. The reaction is typically carried out in an inert solvent such as toluene or chloroform, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 2-chloroethylamine hydrochloride is reacted with phosgene. The process requires stringent safety measures due to the toxic and corrosive nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chloroethylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form substituted ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction, typically at room temperature.
Alcohols: Reaction catalyzed by tertiary amines or metal salts.
Amines: Reaction proceeds at room temperature or slightly elevated temperatures.
Major Products:
Hydrolysis: 2-Chloroethylamine and carbon dioxide.
Alcoholysis: Carbamates.
Aminolysis: Substituted ureas.
Scientific Research Applications
Synthesis of Antineoplastic Agents
One of the primary applications of 2-chloroethyl isocyanate is in the synthesis of nitrosoureas , which are a class of alkylating agents used to treat various cancers, including leukemia and brain tumors. The compound acts by inhibiting DNA repair mechanisms in cancer cells, leading to cell death. Research has shown that derivatives such as N-(2-chloroethyl)-N-nitrosoureas exhibit significant cytotoxic effects against cancer cell lines, effectively causing cell cycle arrest and apoptosis .
Table 1: Key Antineoplastic Agents Derived from this compound
Compound Name | Application | Mechanism of Action |
---|---|---|
Lomustine (CCNU) | Brain tumors, melanoma | Alkylates DNA, preventing repair |
Streptozocin | Pancreatic cancer | Induces DNA cross-linking |
N-(2-chloroethyl)-N-nitrosourea | Leukemia | Inhibits DNA repair |
Continuous Extraction Techniques
Recent advancements have focused on improving the purification processes for this compound to enhance its application in drug synthesis. A study developed a continuous liquid-liquid extraction platform that achieved a maximum extraction efficiency of 77% for this compound. This method utilized 2-methyl tetrahydrofuran as a solvent due to its favorable properties, such as immiscibility with water, which aids in the separation process .
Case Studies on Efficacy
Several studies have documented the efficacy of compounds derived from this compound:
- Study on N-(2-chloroethyl)-N-nitrosoureas : This study demonstrated that these compounds could significantly inhibit the growth of A549 lung cancer cells by causing G2/M phase arrest, indicating effective DNA damage response .
- Research on Laromustine : A prodrug that releases chloroethylating agents upon metabolism showed promising results against acute myeloid leukemia in clinical trials, highlighting the potential therapeutic benefits of this compound derivatives .
Safety and Handling Considerations
While this compound has valuable applications, it is also classified as an irritant and poses acute toxicity risks. Proper safety measures must be taken during handling to mitigate health hazards associated with exposure .
Mechanism of Action
The mechanism of action of 2-chloroethyl isocyanate involves its ability to react with nucleophiles, such as amines and alcohols. In biological systems, it can carbamoylate proteins and nucleic acids, leading to the inhibition of essential cellular processes. This property is exploited in the synthesis of nitrosourea-based drugs, which exert their antitumor effects by alkylating and carbamoylating DNA and proteins, thereby disrupting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-chloroethyl isocyanate with structurally related isocyanates:
Key Research Findings
DNA Repair Inhibition :
this compound inhibits the ligase step of DNA excision repair at concentrations as low as 75 µM , potentiating the antineoplastic effects of nitrosoureas . Methyl isocyanate lacks this mechanism but contributes to drug efficacy via carbamoylation .
Synthetic Utility :
In continuous liquid-liquid extraction systems, this compound achieves 77% efficiency in 2-methyl tetrahydrofuran/water systems, outperforming bulkier analogs like 3-chloropropyl isocyanate due to favorable partition coefficients .
Metabolic Pathways: Over 60–70% of this compound’s metabolites involve carbamoylation of endogenous substrates (e.g., glutathione), whereas chloroethyl moieties are detoxified via thiol conjugation .
Biological Activity
2-Chloroethyl isocyanate (CEIC) is a reactive compound primarily known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the production of anticancer agents. This article reviews the biological activity of CEIC, focusing on its mechanisms of action, cytotoxic effects, and implications in cancer treatment.
Chemical Structure and Class
this compound belongs to the class of nitrosoureas, which are known for their alkylating properties. The compound is characterized by its ability to react with nucleophilic sites in biological macromolecules, such as DNA and proteins, leading to significant biochemical alterations.
Mechanism of Action
The primary mode of action of CEIC involves the alkylation of nucleophilic sites on DNA and proteins. This alkylation can result in:
- DNA Damage : CEIC causes DNA strand breaks and inhibits DNA repair mechanisms, leading to increased cytotoxicity in cancer cells. Studies have shown that CEIC can inhibit the ligase step of excision repair, thereby amplifying the effects of other alkylating agents .
- Protein Modification : The compound reacts with sulfhydryl groups in proteins, disrupting their function. For example, CEIC has been shown to inhibit enzymes like glutathione reductase and DNA polymerase II, which are critical for cellular detoxification and replication processes .
Biological Activity and Cytotoxicity
Cytotoxic Effects
CEIC exhibits potent cytotoxicity against various cancer cell lines. Its effectiveness has been attributed to several factors:
- Cell Cycle Arrest : CEIC induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating. This effect has been observed in studies where CEIC treatment led to significant changes in nuclear morphology and cell viability .
- Antiproliferative Activity : Research indicates that CEIC derivatives show antiproliferative activity across a range of tumor cell lines, highlighting their potential as chemotherapeutic agents .
Research Findings and Case Studies
Several studies have explored the biological activity of CEIC:
- Inhibition of Excision Repair : A study demonstrated that CEIC inhibited the rejoining of DNA strand breaks after UV-induced damage, suggesting a mechanism by which it enhances cytotoxicity through impaired DNA repair pathways .
- Cytotoxicity Assessment : In vitro experiments revealed that CEIC leads to increased apoptosis in cancer cells through its dual mechanism of alkylation and carbamoylation. This was evidenced by cell cycle analysis and viability assays showing reduced cell growth following treatment with CEIC .
- Continuous Extraction Studies : Research focused on optimizing extraction methods for CEIC highlighted its importance in synthesizing cancer therapeutics. Efficient extraction techniques have been developed to maximize yield while minimizing degradation .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-chloroethyl isocyanate, and what purity benchmarks are used?
- Methodological Answer : this compound is typically synthesized via the reaction of 2-chloroethylamine hydrochloride with isocyanates (e.g., cyclohexyl isocyanate) under controlled conditions . Alternatively, it can be prepared by treating aniline derivatives with this compound in methylene chloride, achieving quantitative yields . Purity is assessed using gas chromatography (GC), with commercial grades often exceeding 97.0% purity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of derivatives (e.g., 1H-NMR in DMSO-d6 for ureido compounds) .
- Infrared Spectroscopy (IR) : To identify functional groups like NCO (isocyanate stretch at ~1680 cm⁻¹) .
- Chromatography : GC for purity analysis and Size Exclusion Chromatography (SEC) for copolymer molecular weight determination .
Q. How does this compound react with nucleophiles such as amines or alcohols?
- Methodological Answer : The isocyanate group (-NCO) reacts with nucleophiles via addition:
- With amines : Forms ureido derivatives (e.g., 2-[(2-chloroethyl)ureido] benzoic acid) in solvents like methylene chloride .
- With alcohols : Produces urethane linkages, critical in polymer synthesis . Reaction conditions (e.g., solvent, temperature) must avoid hydrolysis, which generates unstable intermediates .
Advanced Research Questions
Q. What kinetic and mechanistic insights govern the copolymerization of this compound with other monomers?
- Methodological Answer : In copolymerizations (e.g., with n-hexyl isocyanate), monomer reactivity ratios are calculated using the terminal copolymerization model and tools like COPOINT . Kinetic studies involve:
- Thermogravimetric Analysis (TGA) : To determine activation energies of thermal decomposition via Kissinger, Ozawa-Flynn-Wall, and Kissinger-Akahira-Sunose methods .
- Sequence Analysis : Dyad monomer sequences and mean sequence lengths are inferred from NMR and IR data .
Q. How does this compound compare to its derivatives in inhibiting aldehyde dehydrogenase (ALDH) activity?
- Methodological Answer : In vitro studies using human liver cytosol show that this compound (30 µM) inhibits ALDH activity by ~11%, significantly lower than BCNU (74% inhibition) under identical conditions . Experimental protocols involve pre-incubation with NAD+ and quantification of inhibitory effects via IAA (isocyanic acid) formation rates .
Q. What are the degradation pathways of this compound under physiological conditions, and how do they impact cytotoxicity?
- Methodological Answer : Degradation in aqueous environments generates reactive intermediates (e.g., chloroethylating agents), which contribute to DNA crosslinking in anticancer agents like laromustine . Stability studies require pH-controlled buffers and monitoring via HPLC to track decomposition products .
Q. Can computational models predict the combustion or pyrolysis behavior of this compound derivatives?
- Methodological Answer : Combustion mechanisms (e.g., for methyl isocyanate analogs) are modeled using reaction bases merged with light hydrocarbon pathways. Sensitivity analyses under pyrolysis conditions identify dominant reaction pathways, validated against experimental auto-ignition temperatures (Tign) and species profiles .
Q. Key Research Gaps and Contradictions
- Inhibition Efficiency : highlights discrepancies between this compound and its derivatives in biological systems, suggesting structural modifications (e.g., nitroso groups in BCNU) enhance activity .
- Polymer Stability : Copolymers with this compound show variable thermal stability depending on monomer sequences, necessitating further sequence-controlled synthesis studies .
Properties
IUPAC Name |
1-chloro-2-isocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYXYHEMGPZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062080 | |
Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-83-5 | |
Record name | 2-Chloroethyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloroethyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl isocyanate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |
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Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |
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Record name | 2-CHLOROETHYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |
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Retrosynthesis Analysis
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